Cas no 882079-04-1 (N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide)

N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
- N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
- 882079-04-1
- N-(3-chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
- JS-1988
- AKOS003962527
- 1(2H)-Quinolineacetamide, N-(3-chloro-4-fluorophenyl)-3,4-dihydro-
- N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
-
- Inchi: 1S/C17H16ClFN2O/c18-14-10-13(7-8-15(14)19)20-17(22)11-21-9-3-5-12-4-1-2-6-16(12)21/h1-2,4,6-8,10H,3,5,9,11H2,(H,20,22)
- InChI Key: NUAPVKZMLVNDFM-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(F)C(Cl)=C2)=O)C2=C(C=CC=C2)CCC1
Computed Properties
- Exact Mass: 318.0935190g/mol
- Monoisotopic Mass: 318.0935190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.317±0.06 g/cm3(Predicted)
- Boiling Point: 521.5±50.0 °C(Predicted)
- pka: 11.88±0.70(Predicted)
N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623428-5mg |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide |
882079-04-1 | 98% | 5mg |
¥672.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623428-2mg |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide |
882079-04-1 | 98% | 2mg |
¥495.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623428-1mg |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide |
882079-04-1 | 98% | 1mg |
¥473.00 | 2024-04-27 |
N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
Additional information on N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Professional Introduction to N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide (CAS No. 882079-04-1)
N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 882079-04-1, represents a convergence of advanced structural motifs that make it a promising candidate for further exploration in drug discovery and development. The molecular architecture of this compound incorporates both halogenated aromatic rings and a tetrahydroquinoline scaffold, which are well-documented for their potential biological activities.
The core structure of N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide features a phenyl ring substituted with chloro and fluoro groups at the 3rd and 4th positions, respectively. These halogen atoms are strategically positioned to enhance the compound's lipophilicity and electronic properties, which are critical factors in determining its interaction with biological targets. The presence of these substituents also suggests that the compound may exhibit moderate to high binding affinity to specific enzymes or receptors.
Complementing the phenyl moiety is a tetrahydroquinoline ring system at the 2-position of the acetamide group. Tetrahydroquinolines are known for their versatility in medicinal chemistry, often serving as key components in molecules with pharmacological activity. This particular scaffold has been extensively studied for its potential in modulating various biological pathways, including those involved in cancer progression and neurological disorders. The integration of the tetrahydroquinoline into N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide introduces a rich structural framework that could contribute to unique pharmacological effects.
In recent years, there has been a surge in research focusing on the development of novel small molecules that can interact with complex biological systems. N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide stands out as a compound that embodies many of the principles guiding modern drug design. Its dual functionality—aromatic ring with halogen substituents and a tetrahydroquinoline moiety—provides a foundation for exploring multiple therapeutic avenues.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacologically active agents. The acetamide group serves as a versatile handle for further chemical modifications, allowing researchers to explore derivatization strategies that could enhance or alter its biological profile. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.
The study of N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been influenced by several cutting-edge trends in medicinal chemistry. For instance, there is growing interest in harnessing computational methods to predict and refine molecular structures for optimal biological activity. Advanced computational tools have enabled researchers to model the interactions between this compound and potential targets with remarkable precision. Such simulations have provided insights into how modifications to the phenyl and tetrahydroquinoline moieties could improve binding affinity and selectivity.
Moreover, the field has seen an increased emphasis on green chemistry principles, which advocate for sustainable and environmentally friendly synthetic routes. The synthesis of N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been approached with these considerations in mind. Researchers have explored catalytic methods that minimize waste and reduce energy consumption without compromising yield or purity. These efforts align with broader industry goals to develop more sustainable pharmaceutical manufacturing processes.
The pharmacological potential of this compound has not gone unnoticed by academic and industrial researchers. Preclinical studies have begun to explore its interactions with various biological targets relevant to human health conditions such as inflammation and neurodegeneration. The halogenated phenyl ring is thought to contribute to interactions with enzymes like kinases or phosphodiesterases, while the tetrahydroquinoline moiety may engage with receptors or ion channels involved in signal transduction.
In conclusion, N-(3-Chloro-4-fluorophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide (CAS No. 882079-04-1) represents an intriguing subject for further research in pharmaceutical chemistry and medicinal biology. Its unique structural features—combining halogenated aromatic rings with a tetrahydroquinoline scaffold—position it as a candidate for developing novel therapeutic agents. As computational methods advance and sustainable practices become more prevalent in drug discovery workflows,this compound will likely continue to be explored for its potential applications across multiple therapeutic areas.
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